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Compound of Interest

Compound Name: 2,3-Dihydro-5-furylboronic acid

Cat. No.: B567626 Get Quote

2,3-Dihydro-5-furylboronic acid and its derivatives, such as the commonly used pinacol

ester, are valuable heterocyclic building blocks in modern synthetic chemistry. Their utility is

particularly pronounced in the field of medicinal chemistry and drug discovery, where the

dihydrofuran motif serves as a key structural component in a variety of biologically active

molecules.[1] Boronic acids, first synthesized in 1860, have become indispensable tools due to

their versatile reactivity, general stability, and relatively low toxicity.[2] This guide provides a

detailed exploration of the reactivity profile of 2,3-dihydro-5-furylboronic acid, focusing on its

application in cornerstone cross-coupling reactions that enable the efficient construction of

complex molecular architectures.

The core value of this reagent lies in its ability to participate in highly reliable and versatile

bond-forming reactions, primarily the palladium-catalyzed Suzuki-Miyaura coupling for C-C

bonds and the copper-catalyzed Chan-Lam coupling for C-N and C-O bonds. Understanding

the nuances of its reactivity, stability, and optimal reaction conditions is paramount for its

effective deployment in multi-step synthesis.

Physicochemical Properties
A clear understanding of the physical properties of the boronic acid and its common surrogate,

the pinacol ester, is essential for proper handling and application.
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Property
2,3-Dihydro-5-furylboronic
acid

2,3-Dihydro-5-furylboronic
acid pinacol ester

CAS Number Not explicitly available 1046812-02-5[3]

Molecular Formula C₄H₇BO₃ C₁₀H₁₇BO₃[3]

Molecular Weight 113.91 g/mol 196.05 g/mol [3]

Physical Form Solid Colorless to tan liquid

Density Not available 1.018 g/mL at 25 °C

Storage Store under inert gas 2-8°C

Section 1: Stability, Handling, and the Role of
Protective Groups
While boronic acids are generally considered stable reagents, certain classes, including some

heterocyclic derivatives, can be susceptible to decomposition pathways like protodeboronation,

oxidation, and polymerization.[4] This instability can compromise both benchtop storage and

reaction efficiency, particularly in couplings involving slow-reacting partners or harsh conditions.

[4]

Key Considerations:

Protodeboronation: This is a common decomposition pathway where the C-B bond is

cleaved and replaced by a C-H bond, accelerated by heat or the presence of base.

Oxidative Instability: At physiological pH, some boronic acids can be oxidized by reactive

oxygen species at rates comparable to thiols, a significant challenge in biological

applications.[5]

Trimerization: Boronic acids can reversibly form cyclic anhydride trimers, known as

boroxines, through dehydration. This can affect stoichiometry and reactivity.

To mitigate these stability issues, two main strategies are employed:
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Pinacol Esters: 2,3-Dihydro-5-furylboronic acid is most commonly supplied and used as its

pinacol ester derivative.[3] Boronic esters are generally more robust, less prone to

dehydration-trimerization, and often exhibit improved solubility in organic solvents and

compatibility with chromatography.

MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA)

can be used as a protecting group. MIDA boronates are exceptionally stable, crystalline

solids that are unreactive under standard cross-coupling conditions.[4] They are designed for

"slow release," where the active boronic acid is generated in situ under mild aqueous basic

conditions, maintaining a low, steady concentration that favors the desired cross-coupling

over decomposition.[4] This strategy is highly effective for challenging substrates like 2-

heterocyclic boronic acids.[4]

Section 2: Core Reactivity I: Palladium-Catalyzed
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of 2,3-dihydro-5-furylboronic
acid, enabling the formation of a carbon-carbon bond with a wide range of aryl, heteroaryl, or

vinyl halides and triflates.[6] This transformation is a cornerstone of modern organic synthesis

due to its high functional group tolerance and stereospecificity.[7]

The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7] The process is

initiated by the oxidative addition of an organohalide to a Pd(0) complex. This is followed by

transmetalation with the boronic acid (activated by a base) and concludes with reductive

elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Pd(0)L₂
(Active Catalyst)

Oxidative
Addition

R¹-Pd(II)-X L₂

TransmetalationR¹-Pd(II)-R² L₂
Reductive
Elimination

R¹-R²
(Coupled Product)

R¹-X
(Aryl/Vinyl Halide)

R²-B(OH)₂
(2,3-Dihydro-5-furylboronic acid)

+ Base
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Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: The Advantage of Precatalysts
Modern Suzuki-Miyaura couplings frequently employ sophisticated palladium precatalysts,

which offer superior activity, stability, and ease of handling compared to traditional Pd(0)

sources. For substrates like 2,3-dihydro-5-furylboronic acid, second-generation Buchwald

precatalysts are particularly effective.

XPhos Pd G2: This catalyst is highly regarded for its efficacy in coupling sterically hindered

or electronically challenging substrates.[8] It readily forms the active monoligated Pd(0)

species in situ, which is instrumental in driving reactions to high conversion, even at low

catalyst loadings.[9][10] The bulky, electron-rich XPhos ligand facilitates both the oxidative

addition and the final reductive elimination steps.[11]

Reaction Parameters: A Self-Validating System
The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling. The base

activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which

facilitates transmetalation.
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Component Recommended Reagents Rationale & Expertise

Palladium Precatalyst XPhos Pd G2, Pd(dppf)Cl₂

XPhos Pd G2 is highly active

for heteroaryl couplings.[8][9]

Pd(dppf)Cl₂ is a robust,

general-purpose catalyst.

Ligand
XPhos (if not using a

precatalyst)

Bulky, electron-rich phosphine

ligands stabilize the Pd center

and promote key steps in the

catalytic cycle.[11]

Base K₃PO₄, K₂CO₃, Cs₂CO₃

Carbonates and phosphates

are effective bases that are

strong enough to form the

boronate complex without

promoting significant substrate

decomposition.[11]

Solvent
Dioxane/H₂O, Toluene/H₂O,

THF

A mixture of an organic solvent

with water is typically required

to dissolve both the organic

starting materials and the

inorganic base.[9]

Temperature 60-100 °C

Heating is generally required

to drive the reaction to

completion, with the specific

temperature depending on the

reactivity of the halide.[11]

Section 3: Core Reactivity II: Copper-Catalyzed
Chan-Lam Coupling
While the Suzuki reaction builds C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling

provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O

linkages.[12] This reaction couples a boronic acid with an amine or alcohol and is catalyzed by

copper complexes.[13]
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Key Advantages over Palladium-Catalyzed Amination
The Chan-Lam coupling offers distinct advantages over the analogous palladium-catalyzed

Buchwald-Hartwig amination:[14][15]

Milder Conditions: Reactions can often be run at room temperature.[12]

Air Tolerance: Unlike many palladium-catalyzed reactions that require stringent inert

atmospheres, the Chan-Lam coupling can be conducted open to the air, as O₂ can act as the

terminal oxidant to regenerate the active Cu(II) catalyst.[13][16]

Cost-Effectiveness: Copper is significantly more abundant and less expensive than

palladium.[16]

The Catalytic Cycle
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon

than the Suzuki reaction. However, a plausible pathway involves the formation of a copper(III)

intermediate that undergoes reductive elimination.

Cu(II)

TransmetalationAr-Cu(II)Coordination
+ Oxidation

[Ar-Cu(III)-NuH]²⁺
(NuH = R₂NH or ROH)

Reductive
Elimination

Regenerates
Catalyst

Ar-NR₂ or Ar-OR

Ar-B(OH)₂

R₂NH or ROH
+ Base/Oxidant

Click to download full resolution via product page

Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Reaction Parameters
The Chan-Lam reaction typically employs a simple copper(II) salt, a base, and often a ligand to

facilitate the coupling.
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Component Recommended Reagents Rationale & Expertise

Copper Source Cu(OAc)₂, CuO

Copper(II) acetate is the most

common and effective catalyst.

[13]

Base Pyridine, Et₃N, DMAP

An organic base is often used

to deprotonate the nucleophile

(amine/alcohol) and can also

serve as a ligand for the

copper center.[12]

Solvent CH₂Cl₂, Toluene, MeOH

Aprotic solvents are common,

though the reaction can be

tolerant of various solvent

types.

Atmosphere Air (O₂)

Oxygen from the air often

serves as the terminal oxidant

to regenerate the Cu(II)

catalyst, simplifying the

experimental setup.[13]

Section 4: Experimental Protocols
The following protocols are representative methodologies for the application of 2,3-dihydro-5-
furylboronic acid derivatives in key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2,3-Dihydro-5-
furylboronic acid pinacol ester with an Aryl Bromide
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Workflow: Suzuki-Miyaura Coupling

1. Reagent Preparation

To an oven-dried vial, add:
- Aryl Bromide (1.0 equiv)
- Boronic Ester (1.2 equiv)

- K₃PO₄ (2.0 equiv)
- XPhos Pd G2 (2 mol%)

2. Inert Atmosphere

Seal the vial. Evacuate and backfill
with Argon or Nitrogen (3x cycle).

3. Solvent Addition

Add degassed Dioxane/H₂O (5:1 mixture)
via syringe.

4. Reaction

Stir vigorously at 80-100 °C.
Monitor by TLC or LC-MS (typically 4-16 h).

5. Workup & Purification

Cool to RT. Dilute with EtOAc.
Wash with H₂O and brine.

Dry over Na₂SO₄, filter, and concentrate.
Purify by column chromatography.

Click to download full resolution via product page

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
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Expertise Note: The use of a pre-catalyst like XPhos Pd G2 simplifies the setup and provides

more reproducible results than generating the active catalyst from a ligand and a palladium

source separately.[8][11] Degassing the solvent is crucial to prevent oxidation and deactivation

of the Pd(0) catalyst.

Protocol 2: Chan-Lam N-Arylation with an Aniline
Derivative
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Workflow: Chan-Lam N-Arylation

1. Reagent Preparation

To a flask open to air, add:
- Aniline (1.0 equiv)

- Boronic Acid (1.5 equiv)
- Cu(OAc)₂ (10 mol%)

- Molecular Sieves (optional)

2. Solvent and Base Addition

Add CH₂Cl₂ as solvent.
Add Pyridine (2.0 equiv) as base and ligand.

3. Reaction

Stir vigorously at room temperature.
Monitor by TLC or LC-MS (typically 12-48 h).

4. Workup & Purification

Filter through Celite to remove copper salts.
Concentrate the filtrate.

Purify by column chromatography.

Click to download full resolution via product page

Caption: Step-by-step workflow for a Chan-Lam N-arylation experiment.
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Expertise Note: The reaction is performed open to air, which is a significant practical

advantage.[16] The pyridine serves as both a base to activate the amine and a ligand to

stabilize the copper catalyst.[12] Filtration through a pad of Celite is an effective method to

remove the insoluble copper salts post-reaction.

Section 5: Applications and Future Outlook
The incorporation of boronic acids into drug discovery pipelines has seen a dramatic increase,

with several FDA-approved drugs containing this functionality.[17][18] While 2,3-dihydro-5-
furylboronic acid is primarily a synthetic intermediate, the structures it helps create are of

significant interest. The dihydrofuran ring is a privileged scaffold found in numerous natural

products and pharmaceuticals, valued for its stereochemical possibilities and its ability to act as

a bioisostere for other functionalities. The efficient C-C and C-heteroatom bond-forming

reactions described herein provide drug development professionals with a reliable toolkit for

rapidly generating libraries of complex molecules for biological screening, accelerating the

discovery of new therapeutic agents.

References
NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling
Reactions.
Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic
system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-
c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.
PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura
cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
Billingsley, K. L., & Buchwald, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-
Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of
Organic Chemistry, 77(18), 7835-7845.
BOC Sciences. 2,3-Dihydro-5-furylboronic acid pinacol ester.
Organic Chemistry Portal. Chan-Lam Coupling.
Wikipedia. Chan–Lam coupling.
Wikipedia. Buchwald–Hartwig amination.
Sneed, B., et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with
Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
Alfa Chemistry. Chan-Lam Coupling.
Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.
Sigma-Aldrich. 2,3-Dihydro-5-furylboronic acid pinacol ester 97.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.alfa-chemistry.com/resources/chan-lam-coupling.html
https://en.wikipedia.org/wiki/Chan%E2%80%93Lam_coupling
https://www.researchgate.net/publication/340308542_Design_and_discovery_of_boronic_acid_drugs
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://www.benchchem.com/product/b567626?utm_src=pdf-body
https://www.benchchem.com/product/b567626?utm_src=pdf-body
https://www.benchchem.com/product/b567626?utm_src=pdf-body
https://www.benchchem.com/product/b567626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
Sigma-Aldrich. 2,3-Dihydro-5-furylboronic acid pinacol ester 97 1046812-02-5.
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in
Pharmaceutical Drug Discovery.
Sigma-Aldrich. 2-Furanylboronic acid.
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sigma-Aldrich. 2,3-Dihydro-5-furylboronic acid.
Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry:
Synthesis and Biological Applications. Molecules, 26(17), 5375.
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological
contexts. Proceedings of the National Academy of Sciences, 118(10), e2018258118.
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-
Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical
Society, 131(41), 14625-14627.

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European

Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European
Journal of Medicinal Chemistry, 195, 112270.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. sigmaaldrich.com [sigmaaldrich.com]

4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-
Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b567626?utm_src=pdf-body
https://www.benchchem.com/product/b567626?utm_src=pdf-body
https://www.researchgate.net/publication/340320743_Design_and_discovery_of_boronic_acid_drugs
https://www.benchchem.com/product/b567626?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/the-importance-of-boronic-acid-derivatives-in-pharmaceutical-drug-discovery-hl
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.sigmaaldrich.com/US/en/product/aldrich/698571
https://pmc.ncbi.nlm.nih.gov/articles/PMC7309699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7309699/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Yoneda Labs [yonedalabs.com]

7. chem.libretexts.org [chem.libretexts.org]

8. nbinno.com [nbinno.com]

9. nasc.ac.in [nasc.ac.in]

10. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-
coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling
Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

13. Chan-Lam Coupling [organic-chemistry.org]

14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

16. alfa-chemistry.com [alfa-chemistry.com]

17. researchgate.net [researchgate.net]

18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Versatility of a Heterocyclic Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567626#reactivity-profile-of-2-3-dihydro-5-
furylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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